Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate
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Overview
Description
Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties . They are fused, rigid, and planar N-heterocyclic systems that contain both pyrazole and pyrimidine rings .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of pyrazolo[1,5-a]pyrimidines . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .
Molecular Structure Analysis
The structure of pyrazolo[1,5-a]pyrimidines allows for structural modifications throughout its periphery . This makes them a privileged scaffold for combinatorial library design and drug discovery .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Physical and Chemical Properties Analysis
The physical and chemical properties of a specific compound would depend on its exact structure. For example, the IR spectrum and NMR spectrum can provide information about the structure of the compound .
Scientific Research Applications
Synthesis and Biological Activity
- A study discussed the synthesis of heterocycles based on pyrazole derivatives, highlighting methods for creating compounds with potential antimicrobial activities. These synthetic approaches could be relevant for producing derivatives of the mentioned compound for further biological evaluation (El‐Emary, Al-muaikel, & Moustafa, 2002).
- Research on drug delivery systems has explored encapsulating lipophilic derivatives, including pyrazolo[1,5-a]pyridine structures, within water-soluble cages for improved cytotoxicity against cancer cells, suggesting potential applications in targeted therapy (Mattsson et al., 2010).
- Another study focused on the molecular interaction of a pyrazole-3-carboxamide derivative with the CB1 cannabinoid receptor, indicating the importance of pyrazole derivatives in developing selective receptor antagonists (Shim et al., 2002).
Antimicrobial and Enzyme Inhibition
- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, showing potent antibacterial efficacies and biofilm inhibition activities. This research underscores the compound's potential in creating new antibacterial agents (Mekky & Sanad, 2020).
Molecular Docking and Screening
- A study on pyridine and fused pyridine derivatives, including triazolopyridines and pyridotriazines, has shown that these compounds exhibit antimicrobial and antioxidant activities. Molecular docking screenings towards specific proteins suggest the relevance of such structures in designing drugs with desired biological activities (Flefel et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to alterations in cell cycle progression, potentially causing cell growth arrest .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a fundamental biochemical pathway in cellular replication . By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, leading to the inhibition of cell proliferation .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have favorable bioavailability .
Result of Action
The compound’s action results in significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-29-20(26)15-5-7-16(8-6-15)30(27,28)23-12-10-22(11-13-23)19(25)17-14-21-24-9-3-2-4-18(17)24/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSGGERKINQHBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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